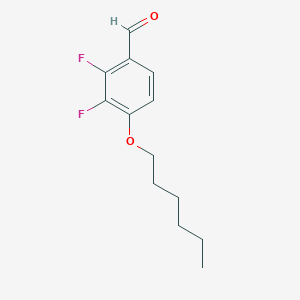

2,3-Difluoro-4-(hexyloxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

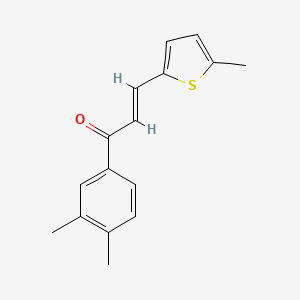

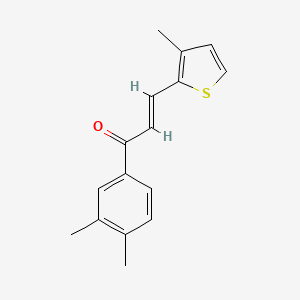

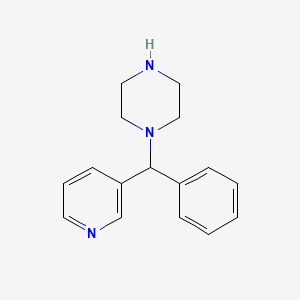

“2,3-Difluoro-4-(hexyloxy)benzaldehyde” is a chemical compound with the molecular formula C13H16F2O2 . It has a molecular weight of 242.27 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-(hexyloxy)benzaldehyde” is1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“2,3-Difluoro-4-(hexyloxy)benzaldehyde” is a liquid . Its molecular weight is 242.27 , and its molecular formula is C13H16F2O2 .Applications De Recherche Scientifique

Synthesis and Characterization of Fluorescent Polymers

Research by Neilson et al. (2008) focused on the synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. The study presents a novel approach to creating highly fluorescent materials with excellent thermal stability, showcasing the potential of incorporating fluorinated benzaldehydes into polymer chains for the development of new materials with desirable optical properties (Neilson et al., 2008).

Anticancer Activity of Fluorinated Analogues

Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes and their application in creating fluoro-substituted stilbenes, analogues to combretastatin A-4, with noted anticancer properties. This highlights the potential of fluorinated benzaldehydes in medicinal chemistry, specifically in designing compounds with enhanced biological activity (Lawrence et al., 2003).

Enzymatic Baeyer–Villiger Oxidation

Moonen et al. (2005) discussed the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, demonstrating the substrate's versatility and the enzyme's selectivity towards fluorinated compounds. This process could be applicable to 2,3-Difluoro-4-(hexyloxy)benzaldehyde, offering a biocatalytic route for the synthesis of valuable fluorinated esters and acids (Moonen et al., 2005).

C-H Activation and Functionalization

Chen et al. (2017) provided insights into Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, employing a transient directing group. This methodology could be adapted for the selective functionalization of 2,3-Difluoro-4-(hexyloxy)benzaldehyde, enabling the synthesis of ortho-hydroxylated products, which are valuable intermediates in organic synthesis (Chen et al., 2017).

Propriétés

IUPAC Name |

2,3-difluoro-4-hexoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYBGKXHCYQMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(hexyloxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)